molecular formula C9H15N3 B572415 2-(1-Methyl-1H-pyrazol-3-yl)piperidine CAS No. 1227465-65-7

2-(1-Methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B572415
CAS No.: 1227465-65-7
M. Wt: 165.24
InChI Key: IWNZDKGBBPAKHP-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)piperidine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a piperidine ring directly linked to a 1-methyl-1H-pyrazole group, a structural motif prevalent in the development of novel bioactive molecules . The piperidine ring is a fundamental building block in pharmaceuticals, known for its ability to confer a wide range of biological activities. Computer-aided evaluations suggest that piperidine derivatives can interact with various enzymes, receptors, and ion channels, making them promising candidates for the treatment of conditions such as cancer, central nervous system diseases, and microbial infections . Simultaneously, the pyrazole nucleus is a potent medicinal scaffold, extensively documented for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities . The fusion of these two privileged structures into a single molecule creates a highly valuable chemical entity for constructing DNA-encoded libraries and exploring new chemical space in the pursuit of novel therapeutic agents . Researchers can utilize this compound as a key intermediate in the synthesis of more complex, target-oriented molecules. Its structure allows for further functionalization on both the piperidine and pyrazole rings, enabling the generation of a diverse array of analogues for structure-activity relationship (SAR) studies. Please be advised: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1227465-65-7

Molecular Formula

C9H15N3

Molecular Weight

165.24

IUPAC Name

2-(1-methylpyrazol-3-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-12-7-5-9(11-12)8-4-2-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3

InChI Key

IWNZDKGBBPAKHP-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C2CCCCN2

Synonyms

2-(1-methyl-1H-pyrazol-3-yl)piperidine(SALTDATA: 1.7HCl)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Structure Differences: The pyridazine derivative in has a planar aromatic core, enhancing π-π stacking interactions, unlike the non-aromatic piperidine in the target compound. This difference may reduce solubility but improve binding to flat enzymatic pockets.

Synthetic Efficiency :

  • Microwave-assisted synthesis (used for triazole hybrids ) reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (85–92% vs. 60–70% conventionally). This method could theoretically benefit the synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)piperidine if applicable.

Safety and Handling :

  • The pyrrolidine-piperidine analog is classified as an irritant under GHS guidelines, suggesting that similar piperidine derivatives (including the target compound) may require stringent handling protocols despite lacking direct toxicity data.

Preparation Methods

Cyclocondensation of Diketones with Methylhydrazine

A foundational approach involves the cyclocondensation of 1,3-diketones with methylhydrazine to construct the pyrazole ring. For example, reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine in ethanol at 60–80°C yields 1-methyl-3-(trifluoromethyl)-1H-pyrazole . While this method targets trifluoromethyl-substituted pyrazoles, analogous conditions using non-fluorinated diketones (e.g., acetylacetone) can generate the unsubstituted pyrazole core. Subsequent functionalization at the 3-position is achieved via lithiation or halogenation.

Key Steps:

  • Pyrazole Formation:

    • React diketone (e.g., acetylacetone) with methylhydrazine in ethanol under reflux.

    • Acidic or basic conditions dictate regioselectivity, favoring 1-methyl-1H-pyrazole-3-carboxylates .

  • Halogenation:

    • Bromination using N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom at the 4-position of the pyrazole .

  • Coupling with Piperidine:

    • A Buchwald-Hartwig amination or Ullmann-type coupling links the halogenated pyrazole to piperidine. For instance, 3-bromo-1-methyl-1H-pyrazole reacts with piperidine using a copper catalyst and cesium carbonate in DMSO at 110°C .

Challenges:

  • Regioselective control during pyrazole synthesis to avoid 5-substituted isomers.

  • Catalyst poisoning in coupling reactions due to nitrogen-rich environments.

Nucleophilic Substitution of Halogenated Pyrazoles

This method leverages halogenated pyrazole intermediates for direct displacement with piperidine. For example, 3-iodo-1-methyl-1H-pyrazole undergoes nucleophilic aromatic substitution (SNAr) with piperidine in the presence of a palladium catalyst .

Optimized Protocol:

  • Substrate Preparation: Synthesize 3-iodo-1-methyl-1H-pyrazole via iodination of 1-methyl-1H-pyrazole using N-iodosuccinimide (NIS) in acetic acid .

  • Coupling Reaction:

    • Combine 3-iodo-1-methyl-1H-pyrazole (1 equiv), piperidine (1.2 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.

    • Heat at 90°C for 12 hours under nitrogen .

    • Yield: ~75% (extrapolated from analogous reactions in ).

Advantages:

  • Avoids toxic solvents like pyridine through toluene-based systems .

  • Scalable to industrial production with continuous flow reactors .

Reductive Amination of Pyrazole Aldehydes

A two-step strategy involves forming a pyrazole aldehyde followed by reductive amination with piperidine.

Procedure:

  • Aldehyde Synthesis:

    • Lithiate 1-methyl-1H-pyrazole at -78°C using LDA (lithium diisopropylamide) in THF, then quench with DMF to yield 1-methyl-1H-pyrazole-3-carbaldehyde .

  • Reductive Amination:

    • React the aldehyde with piperidine and sodium triacetoxyborohydride (STAB) in dichloroethane at room temperature .

    • Isolate the product via column chromatography (silica gel, hexane/EtOAc).

Yield: ~65% (estimated from similar protocols in ).

Protecting Group Strategies for Piperidine

To prevent side reactions during coupling, piperidine is often protected with a tert-butoxycarbonyl (Boc) group.

Example Workflow:

  • Protection: Treat piperidine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C .

  • Coupling: Perform Suzuki-Miyaura coupling between Boc-protected piperidin-2-ylboronic acid and 3-bromo-1-methyl-1H-pyrazole using Pd(dppf)Cl₂ .

  • Deprotection: Remove the Boc group with TFA in DCM, yielding 2-(1-methyl-1H-pyrazol-3-yl)piperidine .

Critical Considerations:

  • Boc protection enhances solubility of intermediates in organic solvents.

  • TFA deprotection requires careful neutralization to avoid salt formation.

Industrial-Scale Production Insights

Industrial methods prioritize cost-effectiveness and safety:

  • Continuous Flow Reactors: Enable rapid lithiation of pyrazoles at controlled temperatures (-30°C), reducing side reactions .

  • Solvent Recycling: Toluene and ethanol are recovered via distillation, aligning with green chemistry principles .

  • Crystallization Techniques: Final products are purified through temperature-gradient crystallization, achieving >98% purity .

Q & A

Basic: What are the established synthetic routes for 2-(1-Methyl-1H-pyrazol-3-yl)piperidine?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperidine ring followed by coupling with a substituted pyrazole. Key steps include:

  • Cyclocondensation : Reaction of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring .
  • N-Methylation : Introduction of the methyl group on the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions .
  • Piperidine Functionalization : Alkylation or nucleophilic substitution to attach the pyrazole moiety to the piperidine scaffold .
    Microwave-assisted synthesis can accelerate reaction rates and improve yields compared to traditional thermal methods .

Basic: How is the structural identity of this compound confirmed in experimental settings?

Methodological Answer:
Structural confirmation relies on:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Assign peaks based on characteristic shifts (e.g., pyrazole C3 proton at δ 6.5–7.5 ppm; piperidine CH₂ groups at δ 1.5–3.0 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₁₅N₃ requires [M+H]⁺ = 166.1340).
  • X-ray Crystallography : Refinement using programs like SHELXL (for small molecules) to resolve bond lengths, angles, and stereochemistry . For example, the dihedral angle between pyrazole and piperidine rings often influences biological activity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Standardize assays using reference compounds (e.g., 4-(1-Methyl-1H-pyrazol-3-yl)piperidine derivatives ).
  • Stereochemical Purity : Chiral centers in piperidine can lead to enantiomeric activity differences. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors, comparing results with experimental IC₅₀ values .

Advanced: What experimental strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance pyrazole-piperidine coupling efficiency .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling with aryl boronic acids .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., pyrazole C-N stretching at ~1450 cm⁻¹) and adjust reaction parameters dynamically .

Advanced: How to design experiments to assess the compound’s thermal stability for long-term storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., >200°C indicates suitability for room-temperature storage) .
  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months, analyzing purity via HPLC (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular Dynamics Simulations : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding and half-life .
  • Metabolic Pathway Prediction : Identify potential oxidation sites (e.g., piperidine C2/C3) using Meteor Nexus software .

Basic: What analytical techniques assess the purity of this compound?

Methodological Answer:

  • HPLC-UV/ELSD : Use a reversed-phase C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (90:10 to 10:90 gradient) .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
  • Karl Fischer Titration : Quantify residual water (<0.1% w/w) for hygroscopic samples .

Advanced: How to address discrepancies in crystallographic data for derivatives of this compound?

Methodological Answer:

  • Twinned Crystal Refinement : Use SHELXL ’s TWIN/BASF commands to model overlapping lattices in poorly diffracting crystals .
  • Hydrogen Bonding Analysis : Compare packing motifs (e.g., piperidine N-H…O interactions) with Cambridge Structural Database entries to validate geometry .
  • High-Pressure Data Collection : Mitigate disorder by collecting data at 100 K with a cryostream .

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